BenchChemオンラインストアへようこそ!

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea

Lipophilicity Drug-likeness Physicochemical profiling

This unsymmetrical N,N′-disubstituted thiourea presents a unique 2,4-dibromo-6-fluorophenyl pattern that cannot be replicated by generic substitution. The dual aryl bromides serve as orthogonal handles for sequential Pd-catalyzed couplings, while the fluorine atom balances metabolic stability without excessive lipophilicity. Its fragment-likeness (MW 342, LogP 3.0) and tailored hydrogen-bond profile make it ideal for FBDD campaigns and catalyst development. Avoid experimental variability caused by near-analog substitution—source only the authenticated CAS 894211-42-8 compound to ensure reliable reactivity and biological assay outcomes.

Molecular Formula C8H7Br2FN2S
Molecular Weight 342.02
CAS No. 894211-42-8
Cat. No. B2892648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea
CAS894211-42-8
Molecular FormulaC8H7Br2FN2S
Molecular Weight342.02
Structural Identifiers
SMILESCNC(=S)NC1=C(C=C(C=C1Br)Br)F
InChIInChI=1S/C8H7Br2FN2S/c1-12-8(14)13-7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H2,12,13,14)
InChIKeyASMVEANUDIATRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea (CAS 894211-42-8): Key Physicochemical and Structural Baseline for Thiourea Selection


N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea (CAS 894211-42-8) is a unsymmetrical N,N′-disubstituted thiourea characterized by a 2,4-dibromo-6-fluorophenyl substituent on one nitrogen and a methyl group on the opposing thiourea nitrogen [1]. Its molecular formula is C₈H₇Br₂FN₂S, with a molecular weight of 342.03 g/mol, an XLogP3-AA value of 3.0, and a topological polar surface area (TPSA) of 56.2 Ų [1]. This compound belongs to the class of halogenated aromatic thioureas, which are widely investigated as building blocks in medicinal chemistry, as ligands for transition-metal catalysis, and as precursors for heterocyclic synthesis [2]. The presence of two bromine atoms, a fluorine atom, and a monomethylated thiourea core distinguishes it from other in-class analogs, offering a distinct profile of lipophilicity, hydrogen-bonding capacity, and metal-coordination potential that cannot be replicated by simply substituting a close structural neighbor.

Why In-Class Thiourea Substitution Fails: Physicochemical and Functional Distinctions of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea


Generic substitution among halogenated phenylthioureas is unreliable because small changes in the phenyl substitution pattern and the N′-alkyl group produce measurable shifts in molecular weight (342 vs. 184–202 g/mol for difluoro or monofluoro analogs), lipophilicity (XLogP3 3.0 vs. 1.34–2.6 for comparators), and hydrogen-bond donor count [1][2]. The 2,4-dibromo-6-fluoro arrangement on the target compound confers unique reactivity: bromine atoms serve as orthogonal handles for sequential Pd-catalyzed cross-coupling reactions, while the single fluorine substituent imparts metabolic stability without the excessive lipophilicity penalty of a perhalogenated ring [3]. Furthermore, the N′-methyl group reduces the hydrogen-bond donor count from 3 (unsubstituted thiourea) to 2, altering solubility, crystal packing, and target-binding potential [1][2]. These quantitative differences directly affect experimental reproducibility, reaction yields, and biological assay outcomes, making unverified substitution a significant risk in research and industrial workflows.

Quantitative Differentiation Guide: N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea Against Closest Analogs


Lipophilicity Advantage Over Fluorinated Analogs: XLogP3 and Molecular Weight Comparison

The target compound demonstrates a computed XLogP3-AA value of 3.0 and a molecular weight of 342.03 g/mol, which places it in a more lipophilic and higher-molecular-weight space compared to the difluoro analog N-(2,4-Difluorophenyl)-N'-methylthiourea (MW 202.22 g/mol; XLogP3 not publicly available but predicted lower) and the monofluoro analog N-(4-Fluorophenyl)-N'-methylthiourea (MW 184.23 g/mol; LogP 1.34) [1]. The 157.80 g/mol molecular weight increase and roughly 1.66-unit XLogP3 elevation relative to the monofluoro comparator indicate substantially enhanced membrane permeability and hydrophobic binding potential, which are critical parameters in fragment-based drug discovery and agrochemical lead optimization [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Reduction vs. Unsubstituted Thiourea: TPSA and HBD/HBA Profile

N-Methylation on the thiourea core reduces the hydrogen-bond donor count from 3 (in the unsubstituted N-(2,4-dibromo-6-fluorophenyl)thiourea) to 2 in the target compound, while simultaneously increasing the topological polar surface area from 38.05 Ų to 56.2 Ų [1]. The HBA count remains constant at 1 for the unsubstituted analog versus 2 for the target [1]. This alteration in hydrogen-bonding capacity influences solubility, crystal packing, and intermolecular interactions with biological targets. The higher TPSA of the target compound (56.2 vs. 38.05 Ų) suggests moderately improved aqueous solubility despite the compound's higher lipophilicity, offering a balanced solubility-permeability profile that is advantageous for cellular assays [1].

Hydrogen-bonding Solubility Crystal engineering

Rotational Flexibility Contrast with N,N-Diisopropyl Analog: Conformational Preorganization

The target compound possesses a single rotatable bond (RotB = 1), whereas the N′,N′-diisopropyl-substituted analog N'-(2,4-dibromo-6-fluorophenyl)-N,N-diisopropylthiourea features three rotatable bonds (RotB = 3) and a substantially higher molecular weight of 412.16 g/mol [1][2]. The lower rotational flexibility of the N′-methyl derivative translates to reduced conformational entropy penalty upon binding to a macromolecular target, which can enhance binding affinity in fragment-based screening campaigns. Additionally, the more compact structure (MW 342 vs. 412) and smaller TPSA (56.2 vs. 47.4 Ų) of the target compound facilitate membrane passage, while the larger diisopropyl analog may suffer from permeability limitations despite its lower TPSA [1][2].

Conformational analysis Ligand design Entropy

Dual Bromine Handles for Sequential Cross-Coupling: Synthetic Utility as a Versatile Building Block

The 2,4-dibromo substitution pattern on the phenyl ring of the target compound provides two chemically distinct aryl bromide sites that can undergo sequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) with differential reactivity based on steric and electronic environment [1]. In contrast, the difluoro analog N-(2,4-difluorophenyl)-N'-methylthiourea lacks bromine handles altogether, while the mono-bromo analogs contain only a single coupling site, limiting the structural diversification achievable from a single building block [2]. Aryl bromides are established superior substrates in Pd-catalyzed cross-coupling compared to aryl chlorides, offering higher reactivity under mild conditions; the presence of two bromine atoms enables iterative functionalization strategies for library synthesis [1][3].

Cross-coupling C–C bond formation Medicinal chemistry

Halogen-Dependent Antipathogenic Activity: Class-Level Evidence Supporting Bromine/Fluorine Synergy

A systematic study of thiourea derivatives by Limban et al. (Molecules, 2011) demonstrated that antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms was significantly correlated with the presence of bromine or iodine atoms, in combination with fluorine or multiple chlorine atoms, on the N-phenyl substituent of the thiourea scaffold [1]. Compounds bearing 2,4-dibromophenyl or mixed halogen arrays exhibited measurable inhibition of biofilm formation, while unsubstituted or mono-halogenated analogs were substantially less effective. The target compound's 2,4-dibromo-6-fluoro pattern incorporates all three halogen types (Br, Br, F) that were identified as critical for antibiofilm activity, distinguishing it from dihalogenated or mono-halogenated comparators [1]. Quantitative inhibition data and minimum biofilm eradication concentrations (MBEC) were not reported for this specific compound; the evidence is class-level only.

Antimicrobial activity Biofilm inhibition Halogen SAR

Optimal Application Scenarios for N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Hydrophobic Binding Sites

With an XLogP3 of 3.0, MW of 342 g/mol, and a single rotatable bond, this compound meets fragment-likeness criteria for FBDD libraries while offering a balanced lipophilicity-permeability profile superior to low-logP analogs such as N-(4-fluorophenyl)-N'-methylthiourea (LogP 1.34) [1][2]. Its two hydrogen-bond donors and two acceptors enable directed interactions with protein targets without excessive polarity, making it suitable for screening campaigns against enzymes or receptors with hydrophobic active sites [1].

Diversifiable Building Block for Parallel Library Synthesis via Iterative Cross-Coupling

The dual aryl bromide substituents on the phenyl ring provide orthogonal handles for sequential Pd-catalyzed Suzuki, Heck, or Sonogashira couplings, enabling the systematic construction of compound libraries with structural diversity at two positions from a single precursor [1]. This places the compound above mono-bromo or non-brominated thiourea analogs (e.g., 2,4-difluoro derivative) for combinatorial chemistry applications that require late-stage functionalization [2].

Antimicrobial Screening Libraries Informed by Halogen Bioactivity SAR

Class-level evidence from structurally related thiourea derivatives indicates that the combination of bromine and fluorine atoms on the N-phenyl ring correlates with enhanced antibiofilm activity against clinically relevant pathogens such as P. aeruginosa and S. aureus [1]. While direct MIC/MBEC data for this specific compound are not yet published, the 2,4-dibromo-6-fluoro pattern aligns with the halogen fingerprint identified as critical for activity, providing a rational basis for its prioritization in antimicrobial screening cascades over less-halogenated analogs [1].

Thiourea Ligand Screening for Transition-Metal Catalysis

N,N′-monosubstituted acyclic thioureas bearing aryl bromide substituents have demonstrated efficacy as phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions of deactivated aryl bromides [1]. The target compound, with both a thiourea donor group and two aryl bromine sites, can serve a dual role as both ligand precursor and substrate in methodology development studies, offering a unique self-screening capability absent in non-brominated thiourea ligands [1].

Quote Request

Request a Quote for N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.